molecular formula C8H12N2O2 B1645829 Methyl 1-isopropyl-1H-pyrazole-3-carboxylate CAS No. 1006348-65-7

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No. B1645829
M. Wt: 168.19 g/mol
InChI Key: PORMWGSZOHFFHJ-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

A solution of methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate (0.13 g) in DMF (3 ml) was treated with N-chlorosuccinimide (0.103 g) and heated to 60° C. for 5 h under nitrogen. The cooled mixture was partitioned between diethyl ether (20 ml) and water (20 ml), separated, the organic extracts dried over sodium sulphate and evaporated to give the title compound as a pale yellow oil (0.105 g).
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.103 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:4]1[CH:8]=[CH:7][C:6]([C:9]([O:11][CH3:12])=[O:10])=[N:5]1)[CH3:3].[Cl:13]N1C(=O)CCC1=O>CN(C=O)C>[Cl:13][C:7]1[C:6]([C:9]([O:11][CH3:12])=[O:10])=[N:5][N:4]([CH:2]([CH3:1])[CH3:3])[CH:8]=1

Inputs

Step One
Name
Quantity
0.13 g
Type
reactant
Smiles
CC(C)N1N=C(C=C1)C(=O)OC
Name
Quantity
0.103 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled mixture was partitioned between diethyl ether (20 ml) and water (20 ml)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NN(C1)C(C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.105 g
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.